Ent-Kaur-16-en-19-ol
Ent-Kaur-16-en-19-ol
ent-16-Kauren-19-ol, also known as kaurenol or kaur-16-en-18-ol, belongs to the class of organic compounds known as kaurane diterpenoids. These are diterpene alkaloids with a structure that is based on the kaurane skeleton. Kaurane is a tetracyclic compound that arises by cyclisation of a pimarane precursor followed by rearrangement. It possesses a [3, 2, 1]-bicyclic ring system with C15-C16 bridge connected to C13, forming the five-membered ring D. ent-16-Kauren-19-ol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, ent-16-kauren-19-ol is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, ent-16-kauren-19-ol can be found in cereals and cereal products. This makes ent-16-kauren-19-ol a potential biomarker for the consumption of this food product.
Brand Name:
Vulcanchem
CAS No.:
2300-11-0
VCID:
VC0036349
InChI:
InChI=1S/C20H32O/c1-14-11-20-10-7-16-18(2,13-21)8-4-9-19(16,3)17(20)6-5-15(14)12-20/h15-17,21H,1,4-13H2,2-3H3/t15-,16-,17+,18+,19-,20-/m1/s1
SMILES:
CC1(CCCC2(C1CCC34C2CCC(C3)C(=C)C4)C)CO
Molecular Formula:
C20H32O
Molecular Weight:
288.5 g/mol
Ent-Kaur-16-en-19-ol
CAS No.: 2300-11-0
Main Products
VCID: VC0036349
Molecular Formula: C20H32O
Molecular Weight: 288.5 g/mol
CAS No. | 2300-11-0 |
---|---|
Product Name | Ent-Kaur-16-en-19-ol |
Molecular Formula | C20H32O |
Molecular Weight | 288.5 g/mol |
IUPAC Name | [(1S,4S,5R,9S,10R,13R)-5,9-dimethyl-14-methylidene-5-tetracyclo[11.2.1.01,10.04,9]hexadecanyl]methanol |
Standard InChI | InChI=1S/C20H32O/c1-14-11-20-10-7-16-18(2,13-21)8-4-9-19(16,3)17(20)6-5-15(14)12-20/h15-17,21H,1,4-13H2,2-3H3/t15-,16-,17+,18+,19-,20-/m1/s1 |
Standard InChIKey | TUJQVRFWMWRMIO-XRNRSJMDSA-N |
Isomeric SMILES | C[C@]1(CCC[C@@]2([C@@H]1CC[C@]34[C@H]2CC[C@H](C3)C(=C)C4)C)CO |
SMILES | CC1(CCCC2(C1CCC34C2CCC(C3)C(=C)C4)C)CO |
Canonical SMILES | CC1(CCCC2(C1CCC34C2CCC(C3)C(=C)C4)C)CO |
Melting Point | 141-142°C |
Physical Description | Solid |
Description | ent-16-Kauren-19-ol, also known as kaurenol or kaur-16-en-18-ol, belongs to the class of organic compounds known as kaurane diterpenoids. These are diterpene alkaloids with a structure that is based on the kaurane skeleton. Kaurane is a tetracyclic compound that arises by cyclisation of a pimarane precursor followed by rearrangement. It possesses a [3, 2, 1]-bicyclic ring system with C15-C16 bridge connected to C13, forming the five-membered ring D. ent-16-Kauren-19-ol exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, ent-16-kauren-19-ol is primarily located in the membrane (predicted from logP) and cytoplasm. Outside of the human body, ent-16-kauren-19-ol can be found in cereals and cereal products. This makes ent-16-kauren-19-ol a potential biomarker for the consumption of this food product. |
Synonyms | ent-kaur-16-en-15 beta-ol kaur-16-en-15-ol kaurenol |
Reference | 1: Cano BL, Moreira MR, Goulart MO, Dos Santos Gonçalves N, Veneziani RC, Bastos JK, Ambrósio SR, Dos Santos RA. Comparative study of the cytotoxicity and genotoxicity of kaurenoic acid and its semi-synthetic derivatives methoxy kaurenoic acid and kaurenol in CHO-K1 cells. Food Chem Toxicol. 2017 Apr;102:102-108. doi: 10.1016/j.fct.2017.02.003. Epub 2017 Feb 3. PubMed PMID: 28167160. 2: Hertelendy F, Asem EK. Influence of kaurenol on basal, LH- and forskolin-stimulated progesterone and cAMP production in avian granulosa cells. J Steroid Biochem. 1989 Jul;33(1):53-7. PubMed PMID: 2548037. 3: Asem EK, Tsang BK. The effect of kaurenol on steroidogenesis and cyclic adenosine monophosphate production in rat granulosa cells. Mol Cell Endocrinol. 1988 May;57(1-2):149-56. PubMed PMID: 2840312. 4: Moriwaki K, Gomi M, Itoh Y, Iida S, Tsugawa M, Tarui S, Fuji K, Node M, Kajimoto T. Steroidogenic effect of ent-kaur-16-en-15 beta-ol (kaurenol) on isolated rat adrenal cells. Life Sci. 1986 Feb 3;38(5):453-8. PubMed PMID: 3003480. |
PubChem Compound | 443465 |
Last Modified | Nov 11 2021 |
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